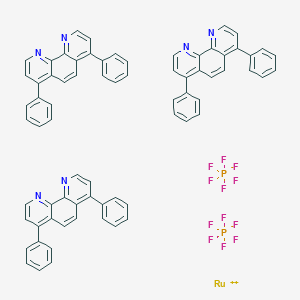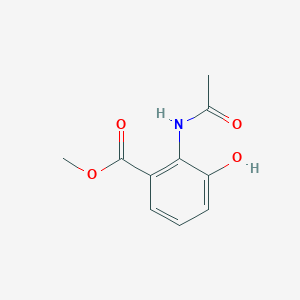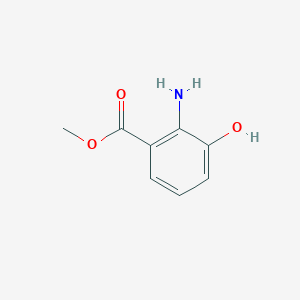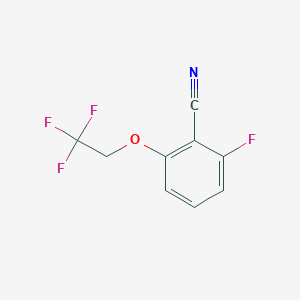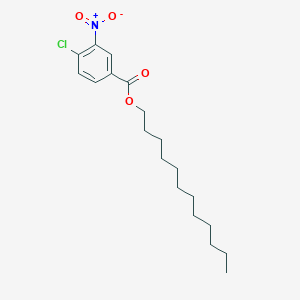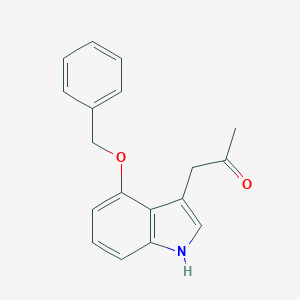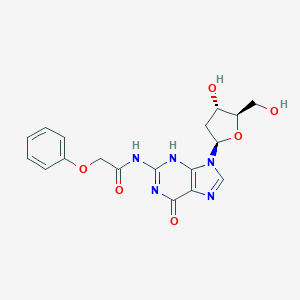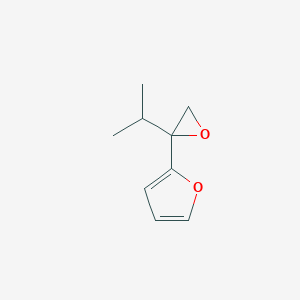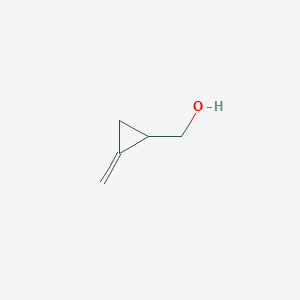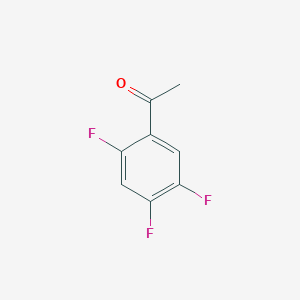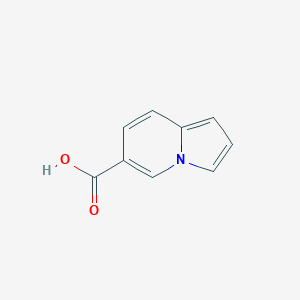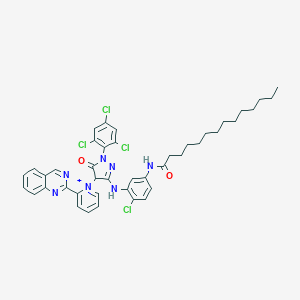
15-Ketopentadeca-5,8,11,13-tetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Ketopentadeca-5,8,11,13-tetraenoic acid, also known as 15-KETE, is a bioactive lipid molecule that plays a crucial role in various physiological and pathological processes. It is a derivative of the polyunsaturated fatty acid arachidonic acid, which is an essential fatty acid that cannot be synthesized by the human body and must be obtained from the diet. 15-KETE is synthesized through the action of the enzyme 15-lipoxygenase (15-LOX) on arachidonic acid.
Mécanisme D'action
The exact mechanism of action of 15-Ketopentadeca-5,8,11,13-tetraenoic acid is not fully understood, but it is believed to exert its effects through the activation of various signaling pathways. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of lipid metabolism and inflammation. It has also been shown to activate the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Effets Biochimiques Et Physiologiques
15-Ketopentadeca-5,8,11,13-tetraenoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation and immune responses. Additionally, 15-Ketopentadeca-5,8,11,13-tetraenoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 15-Ketopentadeca-5,8,11,13-tetraenoic acid in lab experiments include its ability to modulate various physiological and pathological processes and its potential therapeutic applications. However, there are also limitations to its use, including its instability and the difficulty of synthesizing it in large quantities.
Orientations Futures
There are several future directions for research on 15-Ketopentadeca-5,8,11,13-tetraenoic acid. One area of interest is its potential role in the treatment of cancer. It has been shown to inhibit the growth and proliferation of tumor cells, and further research is needed to determine its potential as a cancer therapy. Another area of interest is its potential role in the regulation of blood pressure and vascular tone. It has been shown to have vasodilatory effects, and further research is needed to determine its potential as a treatment for hypertension. Additionally, further research is needed to determine the exact mechanism of action of 15-Ketopentadeca-5,8,11,13-tetraenoic acid and its potential as a therapeutic target for various diseases and conditions.
Méthodes De Synthèse
The synthesis of 15-Ketopentadeca-5,8,11,13-tetraenoic acid involves the action of the enzyme 15-LOX on arachidonic acid. This enzyme catalyzes the oxygenation of arachidonic acid at the C15 position, resulting in the formation of 15-hydroperoxyeicosatetraenoic acid (15-HPETE). 15-HPETE is then converted to 15-Ketopentadeca-5,8,11,13-tetraenoic acid through a series of enzymatic and non-enzymatic reactions.
Applications De Recherche Scientifique
15-Ketopentadeca-5,8,11,13-tetraenoic acid has been the subject of extensive scientific research due to its potential role in various physiological and pathological processes. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. It has also been implicated in the regulation of blood pressure, platelet aggregation, and vascular tone.
Propriétés
Numéro CAS |
112901-37-8 |
|---|---|
Nom du produit |
15-Ketopentadeca-5,8,11,13-tetraenoic acid |
Formule moléculaire |
C42H44Cl4N7O2+ |
Poids moléculaire |
820.6 g/mol |
Nom IUPAC |
N-[4-chloro-3-[[5-oxo-4-(2-quinazolin-2-ylpyridin-1-ium-1-yl)-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]tetradecanamide |
InChI |
InChI=1S/C42H43Cl4N7O2/c1-2-3-4-5-6-7-8-9-10-11-12-20-37(54)48-30-21-22-31(44)35(26-30)50-41-39(42(55)53(51-41)38-32(45)24-29(43)25-33(38)46)52-23-16-15-19-36(52)40-47-27-28-17-13-14-18-34(28)49-40/h13-19,21-27,39H,2-12,20H2,1H3,(H-,48,50,51,54)/p+1 |
Clé InChI |
AFZCPPQEJUFDFV-UHFFFAOYSA-O |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)NC2=NN(C(=O)C2[N+]3=CC=CC=C3C4=NC5=CC=CC=C5C=N4)C6=C(C=C(C=C6Cl)Cl)Cl |
SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)N=C2C(C(=O)N(N2)C3=C(C=C(C=C3Cl)Cl)Cl)[N+]4=CC=CC=C4C5=NC6=CC=CC=C6C=N5 |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)NC2=NN(C(=O)C2[N+]3=CC=CC=C3C4=NC5=CC=CC=C5C=N4)C6=C(C=C(C=C6Cl)Cl)Cl |
Synonymes |
15-ketopentadeca-5,8,11,13-tetraenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



